2-Methoxy-4,6-dimethylimidazo[1,5-A]pyrimidine
Overview
Description
2-Methoxy-4,6-dimethylimidazo[1,5-A]pyrimidine (MeO-DiMelQ) is a heterocyclic aromatic compound that is formed during the cooking process of meat and fish at high temperatures. It belongs to the family of heterocyclic aromatic amines (HAAs), which are known to be carcinogenic. MeO-DiMelQ has been extensively studied due to its potential role in the development of cancer.
Mechanism of Action
2-Methoxy-4,6-dimethylimidazo[1,5-A]pyrimidine is believed to exert its carcinogenic effects by forming DNA adducts, which are covalent bonds between the compound and DNA. This leads to mutations in the DNA, which can result in the development of cancer. This compound has been shown to preferentially bind to the guanine base in DNA, leading to the formation of N2-(2'-deoxyguanosin-8-yl)-2-Methoxy-4,6-dimethylimidazo[1,5-A]pyrimidine adducts.
Biochemical and Physiological Effects:
This compound has been shown to induce oxidative stress and inflammation in various cell types. It has also been linked to the development of insulin resistance and metabolic syndrome. This compound has been shown to affect the expression of genes involved in metabolism, inflammation, and cell cycle regulation.
Advantages and Limitations for Lab Experiments
2-Methoxy-4,6-dimethylimidazo[1,5-A]pyrimidine is a challenging compound to work with due to its instability and low yield. Its synthesis requires high temperatures and specialized equipment. This compound is also highly mutagenic and carcinogenic, making it difficult to work with in a laboratory setting. However, this compound is a useful tool for studying the mechanisms of HAA-induced carcinogenesis and for assessing the level of exposure to HAAs in humans.
Future Directions
There are several future directions for research on 2-Methoxy-4,6-dimethylimidazo[1,5-A]pyrimidine. One area of interest is the development of new methods for synthesizing this compound with higher yields and greater stability. Another area of interest is the development of new biomarkers for assessing the level of exposure to HAAs in humans. Additionally, there is a need for further research on the mechanisms of HAA-induced carcinogenesis and the role of this compound in this process. Finally, there is a need for further research on the potential health effects of exposure to this compound and other HAAs.
Scientific Research Applications
2-Methoxy-4,6-dimethylimidazo[1,5-A]pyrimidine has been extensively studied due to its potential role in the development of cancer. It has been found to be mutagenic and carcinogenic in animal studies. This compound has been shown to induce DNA damage and cause mutations in various cell types. It has also been linked to the development of colon, breast, and prostate cancer in humans. This compound is used as a biomarker for assessing the level of exposure to HAAs in humans.
properties
IUPAC Name |
2-methoxy-4,6-dimethylimidazo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-6-4-9(13-3)11-8-5-10-7(2)12(6)8/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNOFBJFEUNSRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CN=C(N12)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50518963 | |
Record name | 2-Methoxy-4,6-dimethylimidazo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50518963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88875-17-6 | |
Record name | 2-Methoxy-4,6-dimethylimidazo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50518963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.